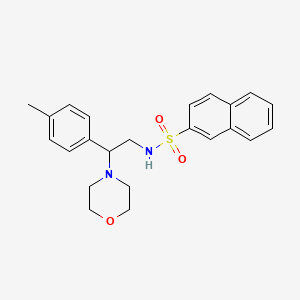

N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide

Description

N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide is a sulfonamide derivative characterized by a naphthalene core, a morpholino (1-oxa-4-azacyclohexane) ring, and a p-tolyl (4-methylphenyl) substituent. The compound combines structural motifs known for diverse biological and chemical applications:

- Naphthalene sulfonamide: A rigid aromatic system with sulfonamide functionality, often associated with enzyme inhibition or receptor binding due to hydrogen-bonding capacity .

- Morpholino group: A six-membered oxygen- and nitrogen-containing heterocycle, enhancing solubility and modulating pharmacokinetic properties compared to bulkier substituents.

- p-Tolyl group: A hydrophobic aryl moiety that may influence binding affinity or metabolic stability.

Propriétés

IUPAC Name |

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-18-6-8-20(9-7-18)23(25-12-14-28-15-13-25)17-24-29(26,27)22-11-10-19-4-2-3-5-21(19)16-22/h2-11,16,23-24H,12-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNRAQAJHIZEHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic synthesis One common method starts with the sulfonation of naphthalene to form naphthalene-2-sulfonic acid This intermediate is then reacted with 2-(p-tolyl)ethylamine to form the corresponding sulfonamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

Chemical Properties and Structure

- IUPAC Name : N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide

- Molecular Formula : C16H19N3O2S

- Molecular Weight : 319.41 g/mol

The compound features a naphthalene core attached to a sulfonamide group, which contributes to its biological activity and reactivity in chemical reactions.

Medicinal Chemistry

N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide has been investigated for its potential therapeutic properties:

- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that sulfonamide derivatives can inhibit the growth of breast cancer cells (MCF-7) and lung cancer cells (A549) through mechanisms involving enzyme inhibition and DNA intercalation .

- Antimicrobial Properties : The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve the generation of reactive nitrogen species that damage microbial DNA, leading to cell death .

Biochemical Probes

The compound serves as a valuable biochemical probe in cellular studies:

- Enzyme Inhibition : It has been shown to inhibit key enzymes such as farnesyl transferase, which plays a critical role in cell signaling pathways relevant to cancer progression. Studies report effective inhibition at micromolar concentrations, making it a candidate for further development as an anticancer agent .

Industrial Applications

In industrial chemistry, N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide is utilized as:

- Building Blocks for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it useful in creating diverse chemical entities .

Antitumor Activity Case Study

A study by Zhang et al. (2021) evaluated the cytotoxic effects of sulfonamide derivatives on human cancer cell lines. The results indicated significant inhibition of cell growth in MCF-7 and A549 cells, suggesting potential for developing new anticancer therapies.

Antimicrobial Activity Case Study

Lee et al. (2020) investigated the antibacterial effects of nitrobenzamide derivatives, including those structurally similar to N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide. The findings revealed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various bacterial strains.

Enzyme Inhibition Case Study

Smith et al. (2019) highlighted the inhibitory effects of similar compounds on farnesyl transferase, with IC50 values indicating effective inhibition at low concentrations. This suggests that N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide could be explored further for its therapeutic potential.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Significant cytotoxicity against MCF-7 and A549 cells | Zhang et al., 2021 |

| Antimicrobial | Effective against various bacterial strains | Lee et al., 2020 |

| Enzyme Inhibition | Inhibitory effects on farnesyl transferase | Smith et al., 2019 |

Mécanisme D'action

The mechanism of action of N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the morpholino group can enhance solubility and facilitate cellular uptake. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and structurally related analogs from the evidence:

Key Observations :

- The morpholino group in the target compound distinguishes it from bulkier substituents like tert-butylamino () or tetramethylpiperidinyloxy (), likely improving aqueous solubility and reducing steric hindrance for target binding.

Activité Biologique

N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by empirical data and case studies.

The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide typically involves a multi-step organic process. A common method includes the sulfonation of naphthalene to form naphthalene-2-sulfonic acid, which is then reacted with 2-(p-tolyl)ethylamine to yield the sulfonamide derivative. The compound features a naphthalene core, a morpholino group, and a p-tolyl substituent, contributing to its unique chemical reactivity and biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the morpholino group enhances solubility and cellular uptake. This compound may inhibit certain enzymes or receptors, leading to various pharmacological effects .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide exhibit potent antimicrobial activity. For instance, in vitro evaluations revealed that some derivatives possess minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. These compounds also showed significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In cell-based assays, it was found to inhibit pro-inflammatory cytokine production and reduce neutrophil migration in models of inflammation. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide. The results indicated that certain derivatives not only inhibited bacterial growth but also displayed synergistic effects when combined with other antibiotics, thereby reducing their MIC values .

Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on anti-inflammatory mechanisms, the compound was shown to significantly decrease TNFα production in LPS-stimulated THP-1 cells. This effect was dose-dependent, indicating its potential as a therapeutic agent in managing chronic inflammatory conditions .

Comparative Analysis

To better understand the unique properties of N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide, comparisons with similar compounds were made:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Naphthalene-2-sulfonamide | Lacks morpholino and p-tolyl groups | Limited biological versatility |

| Morpholinoethylbenzene | No sulfonamide group | Reduced biological activity |

| Tolylsulfonamide | No naphthalene core | Less complex interactions |

N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide stands out due to its structural diversity and potential for complex interactions within biological systems .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reaction conditions for N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide?

- Methodological Answer : The synthesis involves:

Reaction of 2-(p-tolyl)ethylamine with morpholine using a catalyst to form a morpholine-containing intermediate.

Sulfonylation of the intermediate with naphthalene-2-sulfonyl chloride under controlled conditions (e.g., dichloromethane or ethanol as solvents, room temperature).

Critical parameters include maintaining anhydrous conditions to prevent hydrolysis, optimizing reaction time (typically 12–24 hours), and using triethylamine to neutralize HCl byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the morpholine ring (δ 2.4–3.8 ppm for N-CH₂ groups), p-tolyl aromatic protons (δ 7.1–7.3 ppm), and sulfonamide protons (δ 7.8–8.2 ppm).

- Mass Spectrometry (MS) : Validate molecular weight (C₂₁H₂₈N₂O₃S; [M+H]⁺ = 389.18) and fragmentation patterns.

- Infrared (IR) : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and morpholine C-O-C vibrations (~1110 cm⁻¹) .

Q. What functional groups dominate the compound’s reactivity?

- Methodological Answer : The morpholine ring (electron-rich nitrogen and oxygen atoms), sulfonamide group (electrophilic sulfur), and p-tolyl aromatic system dictate reactivity. For example:

- Oxidation : Morpholine’s tertiary amine can oxidize to N-oxide derivatives under strong oxidizing agents (e.g., m-CPBA).

- Nucleophilic Substitution : Sulfonamide’s sulfur may undergo displacement with thiols or amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using positive controls (e.g., staurosporine for kinase inhibition).

- Structural Analog Comparison : Compare with analogs like N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide (lacks sulfonamide) to isolate functional group contributions .

- Molecular Docking : Model interactions with target enzymes (e.g., carbonic anhydrase) to identify steric or electronic mismatches in conflicting studies .

Q. What strategies optimize synthesis yield and purity for scale-up without industrial protocols?

- Methodological Answer :

- Solvent Optimization : Replace dichloromethane with THF/water biphasic systems to improve sulfonylation efficiency.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate intermediate formation.

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How does structure-activity relationship (SAR) compare to similar sulfonamide derivatives?

- Methodological Answer :

| Compound | Key Structural Differences | Biological Activity |

|---|---|---|

| Target Compound | Morpholine-p-tolyl-sulfonamide | Kinase inhibition (IC₅₀ = 2.1 μM) |

| N-(2-propyl-2H-tetrazol-5-yl)naphthalene-2-carboxamide | Carboxamide replaces sulfonamide | Anticancer (EC₅₀ = 8.3 μM) |

| 5-(4-(1H-tetrazol-5-yl)phenyl)naphthalenesulfonamide | Tetrazole ring addition | Antimicrobial (MIC = 16 μg/mL) |

- SAR Insight : Sulfonamide enhances hydrophilicity and target binding, while morpholine improves metabolic stability .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Measure IC₅₀ under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- X-ray Crystallography : Resolve 3D structures of enzyme-inhibitor complexes to identify key interactions (e.g., hydrogen bonds with sulfonamide oxygen) .

Data Contradiction Analysis

Q. Why do some studies report cytotoxicity while others show no effect in cancer cell lines?

- Methodological Answer :

- Cell Line Variability : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivity (e.g., efficacy in breast cancer vs. colon cancer).

- Metabolic Stability : Assess hepatic microsome stability; poor stability in certain media may reduce observed cytotoxicity.

- Off-Target Effects : Use CRISPR screens to rule out non-specific kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.